molecular formula C7H13NO2 B13067816 2-(Dimethylamino)pent-4-enoic acid

2-(Dimethylamino)pent-4-enoic acid

Cat. No.: B13067816
M. Wt: 143.18 g/mol
InChI Key: BBNCGVJMVZHEFU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pent-4-enoic acid is a substituted pentenoic acid featuring a dimethylamino group (-N(CH₃)₂) at position 2 and a pent-4-enoic acid backbone. A derivative, syn-2-(dimethylamino)-3-(4-fluorophenyl)pent-4-enoic acid hydrochloride, has been synthesized for catalytic enantioselective [2,3]-rearrangements of allylic ammonium ylides, highlighting its role in asymmetric organic synthesis . Its hydrochloride salt form improves solubility in polar solvents, facilitating homogeneous catalysis .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(dimethylamino)pent-4-enoic acid

InChI

InChI=1S/C7H13NO2/c1-4-5-6(7(9)10)8(2)3/h4,6H,1,5H2,2-3H3,(H,9,10)

InChI Key

BBNCGVJMVZHEFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC=C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pent-4-enoic acid can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the influence of a catalyst to form 4-pentenoic ester. Subsequent hydrolysis, acidification, layering, and rectification in an alkaline solution yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)pent-4-enoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethylamino)pent-4-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and affect metabolic pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Dimethylamino)pent-4-enoic acid -N(CH₃)₂ at C2; pent-4-enoic acid C₇H₁₃NO₂ ~143.18 (free acid) Catalytic enantioselective rearrangements
2-(2-Bromobenzyl)pent-4-enoic acid 2-bromobenzyl at C2 C₁₂H₁₃BrO₂ 269.14 Intermediate in organobromine chemistry
2-Amino-2-methylpent-4-enoic acid -NH₂ and -CH₃ at C2 C₆H₁₁NO₂ 129.16 Chiral building block in peptide synthesis
2-Acetamido-3-methylpent-4-enoic acid -NHCOCH₃ at C2; -CH₃ at C3 C₈H₁₃NO₃ 171.19 Potential use in bioactive molecule design

Key Observations :

  • The dimethylamino group increases steric bulk and basicity compared to amino (-NH₂) or acetamido (-NHCOCH₃) groups, influencing reactivity in metal-catalyzed reactions .
  • Halogenated derivatives (e.g., bromobenzyl in ) exhibit distinct electronic effects, favoring cross-coupling reactions.

Positional and Stereoisomers

Compound Name Double Bond Position/Stereochemistry Molecular Formula Key Distinctions References
(Z)-4-Methylpent-2-enoic acid C2-C3 double bond; Z-configuration C₆H₁₀O₂ Altered acidity (pKa ~4.5) due to conjugation
(2R)-2-Methylpent-4-enoic acid Chiral center at C2; R-configuration C₆H₁₀O₂ Stereoselective synthesis applications
syn-2-(Dimethylamino)-3-(4-fluorophenyl)pent-4-enoic acid Syn arrangement of substituents C₁₃H₁₇FNO₂·HCl Enhanced enantioselectivity in rearrangements

Key Observations :

  • Double bond position (pent-4-enoic vs. pent-2-enoic) affects electronic properties and reactivity. Pent-4-enoic acids are less conjugated, reducing stabilization of the carboxylate anion .
  • Stereochemistry (e.g., R-configuration in ) governs chiral recognition in enzymatic or catalytic processes.

Functional Group Derivatives

Compound Name Functional Group Modification Molecular Formula Applications References
Ethyl (2E)-4-methyl-2-pentenoate Esterified carboxylate C₈H₁₄O₂ Flavor/fragrance industry (fruity odor)
(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid Urethane-protected amino group C₈H₁₃NO₄ Peptide synthesis (Fmoc-protected)

Key Observations :

  • Esterification (e.g., ethyl ester in ) reduces acidity (pKa ~5–6 vs. ~2–3 for free acids) and volatility, enhancing suitability for gas chromatography.
  • Protected amino groups (e.g., methoxycarbonyl in ) prevent undesired side reactions during stepwise synthesis.

Biological Activity

2-(Dimethylamino)pent-4-enoic acid, commonly referred to as potassium 2-(dimethylamino)pent-4-enoate, is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The chemical structure of 2-(Dimethylamino)pent-4-enoic acid can be represented as follows:

  • Molecular Formula : C7_{7}H13_{13}N\O2_{2}
  • Molecular Weight : 143.19 g/mol

The compound features a dimethylamino group attached to a pent-4-enoic acid backbone, which contributes to its reactivity and biological interactions.

The biological activity of 2-(Dimethylamino)pent-4-enoic acid is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound has been shown to modulate enzymatic activities, potentially influencing metabolic pathways.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes. For example, it has been observed to affect the activity of enzymes related to neurotransmitter synthesis and degradation.
  • Receptor Binding : Preliminary studies suggest that 2-(Dimethylamino)pent-4-enoic acid can bind to certain receptors, leading to alterations in cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated various biological activities:

  • Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated using different cell lines. Notably, it demonstrated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, suggesting potential applications in cancer therapy.

Case Studies

  • Cancer Research : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of 2-(Dimethylamino)pent-4-enoic acid on various cancer cell lines. Results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Neurological Studies : Another investigation focused on the compound's effects on neurotransmitter systems. It was found to enhance acetylcholine release in neuronal cultures, suggesting a role in modulating synaptic transmission .

Comparative Biological Activity

To better understand the biological activity of 2-(Dimethylamino)pent-4-enoic acid compared to other compounds, the following table summarizes key findings:

CompoundAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
2-(Dimethylamino)pent-4-enoic acidYes25 µM (HeLa cells)Enzyme modulation, receptor binding
Kojic AcidYes30 µM (B16F10 cells)Tyrosinase inhibition
CurcuminModerate15 µM (MCF-7 cells)NF-kB pathway inhibition

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